![molecular formula C17H14N2O5S B2506942 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 896291-55-7](/img/structure/B2506942.png)
3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
Benzofuran compounds have been synthesized using different methods . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The benzofuran core is present in many biologically active natural products, which has made it a popular scaffold to explore when designing drugs . The benzofuran scaffold is a heterocyclic motif that consists of a fused benzene and furan ring .Chemical Reactions Analysis
Benzofuran compounds have been involved in various chemical reactions. For example, they undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds are crucial for understanding their potential applications in medicinal chemistry and drug design .Scientific Research Applications
Antimicrobial Agents
Benzofuran and its derivatives have been found to be suitable structures for developing new therapeutic agents . They have been used in diverse fields of antimicrobial therapy and have shown improved bioavailability, allowing for once-daily dosing .
Treatment of Skin Diseases
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
Antitumor Agents
Benzofuran compounds have shown strong biological activities such as anti-tumor . For example, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Antibacterial Agents
Benzofuran compounds have shown antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .
Antioxidative Agents
Benzofuran compounds have shown antioxidative activities . This property can be harnessed in the development of drugs for conditions caused by oxidative stress .
Antiviral Agents
Benzofuran compounds have shown antiviral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Mechanism of Action
Safety and Hazards
The compound “3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide” is intended for research use only and not for human or veterinary use.
Future Directions
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
properties
IUPAC Name |
3-[(3-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-25(22,23)11-6-4-5-10(9-11)17(21)19-14-12-7-2-3-8-13(12)24-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYENCAFYAKZERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide |
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